Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt
Overview
Description
Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt (also known by other names such as Succinic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt or Succinic acid, sulfo-, bis(1,3-dimethylbutyl) ester, S-sodium salt ) is a chemical compound with the molecular formula C<sub>18</sub>H<sub>32</sub>O<sub>8</sub>SNa. It belongs to the class of sulfoesters and contains both carboxylic acid and sulfonic acid functional groups. The compound is typically found as a white crystalline powder.
Synthesis Analysis
The synthesis of this compound involves the esterification of butanedioic acid (succinic acid) with 1,3-dimethylbutanol in the presence of a suitable catalyst. The subsequent sulfonation of the ester product yields the final compound. Detailed synthetic pathways and reaction conditions can be found in relevant literature.
Molecular Structure Analysis
The molecular structure of Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt consists of two ester groups attached to the central succinic acid moiety. The sodium ion (Na<sup>+</sup>) balances the charge due to the sulfonic acid group. The compound’s three-dimensional arrangement influences its physical and chemical properties.
Chemical Reactions Analysis
- Hydrolysis : Under acidic or basic conditions, the ester bonds can undergo hydrolysis, yielding the corresponding succinic acid and alcohol.
- Sulfonation : The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
- Salt Formation : The sodium ion forms a stable salt with the sulfonic acid group.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts around 100°C .
- Solubility : It is soluble in water due to the presence of the sulfonic acid group.
- Density : The density varies based on the specific form (solid or solution).
- Stability : It is stable under normal storage conditions.
Scientific Research Applications
Synthesis and Chemical Properties
- The derivative of [60]fullerene using Diels–Alder reaction with bis(methylene)butanedioates, including a t-butyl ester, was hydrolyzed to a dicarboxylic acid derivative, useful for further conversion into its anhydride and half-esters (Ishida et al., 2000).
- A novel nanosized N-sulfonated Brönsted acidic catalyst was developed, useful for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation (Goli-Jolodar et al., 2016).
Catalytic Applications
- Novel SO3H-functionalized polyoxometalate-based ionic liquids were synthesized as efficient catalysts for esterification reactions (Keshavarz et al., 2019).
- Sodium 1,4-butanediol bisulfosuccinate diester was synthesized, indicating potential application in surfactant synthesis (Ming-qing, 2010).
Polymer and Material Science
- Poly(1,4-butylene isophthalate)s containing sodium sulfonate groups were synthesized, showing changes in solubility and thermal properties depending on the concentration of sulfonate groups (Pilati et al., 1993).
- The synthesis of sodium 1,4-butanediol bisulfosuccinate diester was catalyzed with phosphotungstic acid, showing its potential use in the creation of novel surfactants with low critical micelle concentrations (Ming-qing, 2010).
Pharmaceutical Applications
- A new nano-sized N-sulfonic acid was prepared and used as a catalyst for the synthesis of biologically active compounds with pharmaceutical properties (Goli-Jolodar et al., 2018).
- Poly(L-lactic acid) nanoparticles with a controllable release profile and cytocompatibility for drug delivery were prepared using a novel surfactant derived from butanedioic acid (Li et al., 2014).
Safety And Hazards
- Toxicity : While specific toxicity data may vary, handling precautions are necessary due to the presence of sulfonic acid and sodium salt.
- Irritant : The compound may be a skin and eye irritant.
- Environmental Impact : Proper disposal and handling are essential to prevent environmental contamination.
Future Directions
Research on the compound’s applications, including its use as a plasticizer, should continue. Further investigations into its biodegradability, potential health effects, and eco-friendly alternatives are warranted.
Please note that this analysis is based on available information, and further studies may provide additional insights. For more detailed references, consult relevant scientific literature12345.
properties
IUPAC Name |
sodium;1,4-bis(4-methylpentan-2-yloxy)-1,4-dioxobutane-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O7S.Na/c1-10(2)7-12(5)22-15(17)9-14(24(19,20)21)16(18)23-13(6)8-11(3)4;/h10-14H,7-9H2,1-6H3,(H,19,20,21);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJYKXPSPBJJDQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)OC(=O)CC(C(=O)OC(C)CC(C)C)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027465 | |
Record name | Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Butanedioic acid, 2-sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt | |
CAS RN |
2373-38-8 | |
Record name | Sodium 1,4-bis(1,3-dimethylbutyl) sulfonatosuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 2-sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 1,4-bis(1,3-dimethylbutyl) sulphonatosuccinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM BIS(1,3-DIMETHYLBUTYL) SULFOSUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA05A04D8O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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